

# The Kinetics of Olivine Dissolution in Aqueous Solutions: A Technical Guide

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This technical guide provides a comprehensive overview of the dissolution kinetics of **olivine** in aqueous solutions. **Olivine**, a magnesium iron silicate, is a primary constituent of the Earth's upper mantle and has garnered significant scientific interest due to its role in geological processes, its potential for carbon sequestration, and its relevance in various industrial applications. Understanding the kinetics of its dissolution is crucial for predicting its behavior in natural and engineered environments.

## Core Principles of Olivine Dissolution

The dissolution of **olivine** in aqueous solutions is a complex process governed by a multitude of factors. The fundamental reaction involves the breakdown of the silicate structure and the release of magnesium, iron, and silica into the solution. The overall dissolution process is generally considered to be controlled by surface reactions.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

The primary factors influencing the rate of **olivine** dissolution are:

- pH: The concentration of protons (H<sup>+</sup>) in the solution is a dominant factor. Dissolution rates are significantly higher in acidic conditions.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Temperature: Like most chemical reactions, the rate of **olivine** dissolution increases with temperature.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

- Water Activity: The availability of water at the mineral-fluid interface influences the dissolution rate.[1][2][3][4]
- Mineral-Fluid Interfacial Surface Area: A larger surface area exposed to the solution leads to a higher overall dissolution rate.[1][2][3][4]

The dissolution mechanism involves the breaking of M-O bonds (where M is Mg or Fe) at the mineral surface, which are the weakest bonds in the **olivine** structure.[1][2][4] This is followed by the release of the silica tetrahedra. In acidic solutions, this process is promoted by the adsorption of protons onto the mineral surface.[1][5]

## Quantitative Data on Olivine Dissolution Kinetics

The rate of **olivine** dissolution has been quantified in numerous studies under a wide range of experimental conditions. The following tables summarize key quantitative data from the literature.

Study	Olivine Composition	Temperature (°C)	pH Range	Dissolution Rate (mol m <sup>-2</sup> s <sup>-1</sup> )	Activation Energy (kJ mol <sup>-1</sup> )
Pokrovsky and Schott (2000)	Forsterite (Mg <sub>2</sub> SiO <sub>4</sub> )	25	1 - 12	Varies with pH	50 - 70
Oelkers (2001)	Forsterite (Mg <sub>2</sub> SiO <sub>4</sub> )	25 - 150	2 - 11	Varies with T and pH	~63
Rimstidt et al. (2012)	Forsterite (Mg <sub>2</sub> SiO <sub>4</sub> )	25	2 - 12	Varies with pH	Not specified
Wang and Giammar (2013)	Forsterite (Fo <sub>92</sub> )	60	~4.5 - 5.5 (with CO <sub>2</sub> )	1.69 x 10 <sup>-12</sup> (long-term)	Not specified
Montserrat et al. (2017)	Forsterite (Fo <sub>94</sub> )	Not specified	Seawater (~8.1)	1.9 - 56 x 10 <sup>-6</sup> (μmol m <sup>-2</sup> day <sup>-1</sup> )	Not specified

Table 1: Summary of **Olivine** Dissolution Rates and Activation Energies. This table presents a compilation of dissolution rates and activation energies for forsteritic **olivine** from various studies. The rates are highly dependent on the experimental conditions, particularly pH and temperature.

Factor	Effect on Dissolution Rate	Reference
pH	Rate increases significantly with decreasing pH. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>	Pokrovsky and Schott (2000)
Temperature	Rate increases with increasing temperature. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>	Oelkers (2001)
CO <sub>2</sub> Pressure	Can influence pH and dissolution rates, particularly in carbonation studies. <a href="#">[6]</a> <a href="#">[7]</a>	Wang and Giammar (2013)
Presence of Salts	Can have varied effects, with some salts enhancing dissolution. <a href="#">[6]</a> <a href="#">[7]</a>	Wang and Giammar (2013)
Organic Ligands	Can enhance dissolution rates. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>	Wogelius and Walther (1991, 1992)
Secondary Phases	Precipitation of secondary minerals can passivate the surface and reduce dissolution rates. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[8]</a>	Oelkers et al. (2018)

Table 2: Influence of Key Factors on **Olivine** Dissolution Rate. This table summarizes the qualitative effects of various environmental factors on the rate of **olivine** dissolution.

## Experimental Protocols for Studying Olivine Dissolution

The investigation of **olivine** dissolution kinetics relies on a variety of experimental setups and analytical techniques. The following sections detail the methodologies commonly employed in these studies.

## Reactor Types

- Batch Reactors: These are closed systems where a known mass of **olivine** is reacted with a fixed volume of solution. Samples of the fluid are periodically extracted for chemical analysis. This setup is common for studying the overall progress of the dissolution reaction over time. [\[7\]](#)
- Flow-Through Reactors: In this setup, a solution is continuously passed over a bed of **olivine** grains. This method allows for the maintenance of a constant chemical environment at the mineral surface and is ideal for measuring steady-state dissolution rates. [\[9\]](#)
- Fluidized Bed Reactors: These reactors suspend the **olivine** particles in an upward flow of fluid, ensuring good mixing and a high mineral-fluid contact area. They are often used in studies focused on industrial applications like mineral carbonation.

## Sample Preparation and Characterization

- Olivine Preparation: Natural **olivine** samples are typically crushed and sieved to obtain a specific grain size fraction. [\[10\]](#) The samples are then often cleaned to remove fine particles and surface contaminants. This may involve washing with deionized water, ethanol, or weak acids.
- Surface Area Measurement: The specific surface area of the **olivine** powder is a critical parameter for normalizing dissolution rates. The most common method for this measurement is the Brunauer-Emmett-Teller (BET) method, which is based on gas adsorption (typically N<sub>2</sub> or Kr). [\[1\]](#)

## Solution Preparation and Analysis

- Aqueous Solutions: The composition of the aqueous solution is carefully controlled to investigate the effect of specific parameters like pH, ionic strength, and the presence of organic or inorganic ligands. Buffers are often used to maintain a constant pH during the experiment.
- Analytical Techniques: The change in the chemical composition of the solution over time is monitored to determine the dissolution rate. Common analytical techniques include:

- Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for measuring the concentration of dissolved elements like Mg, Fe, and Si.[11]
- Ion Chromatography for analyzing anionic species.
- pH meters for monitoring the acidity of the solution.
- Total Alkalinity measurements to assess changes in the buffering capacity of the solution, particularly in seawater experiments.[8][10]

## Visualizing Reaction Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of **olivine** dissolution.

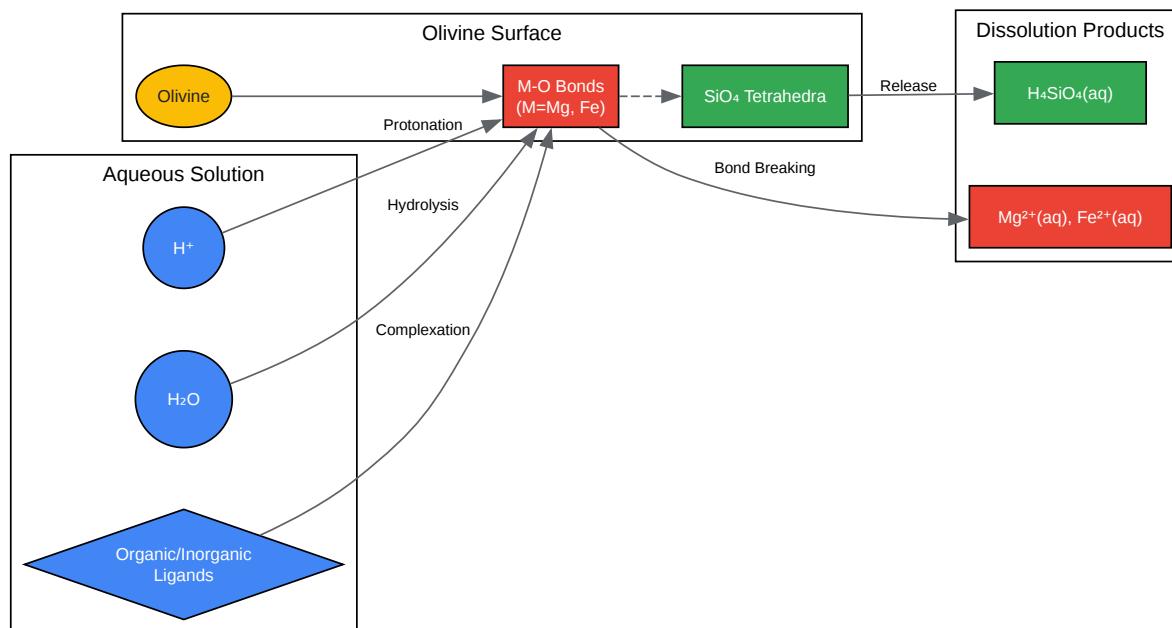
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Figure 1: Simplified signaling pathway of **olivine** dissolution in acidic aqueous solutions.

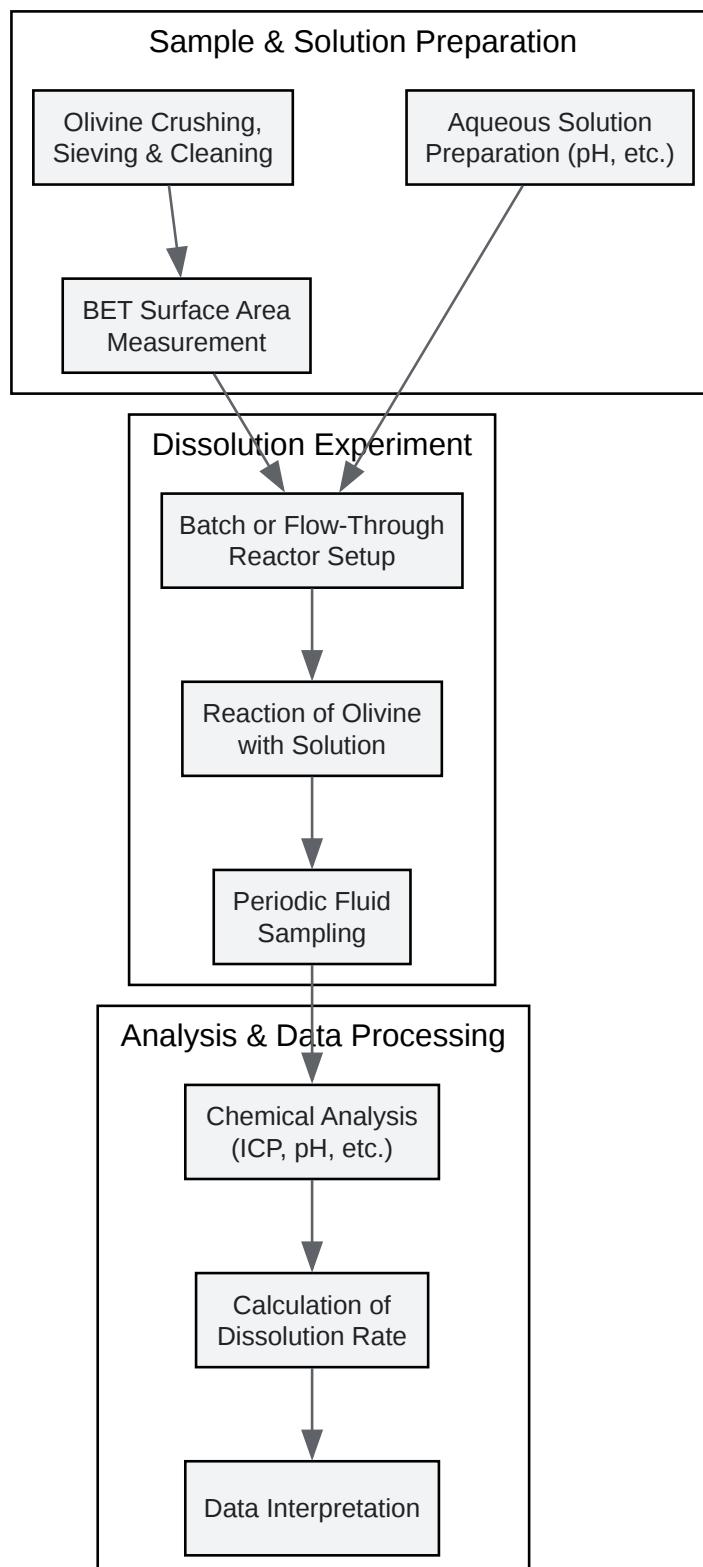
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Figure 2: General experimental workflow for studying **olivine** dissolution kinetics.

## Conclusion

The dissolution kinetics of **olivine** in aqueous solutions is a multifaceted field of study with significant implications for both fundamental geoscience and applied technologies. The rate of dissolution is primarily controlled by pH, temperature, and the available surface area. While a substantial body of research has elucidated the fundamental mechanisms and controlling factors, ongoing studies continue to refine our understanding, particularly in complex natural systems and under conditions relevant to carbon sequestration technologies. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals working in this area.

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